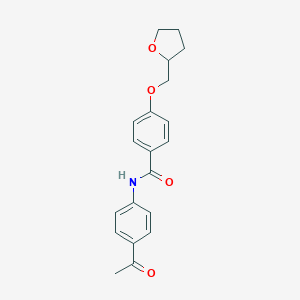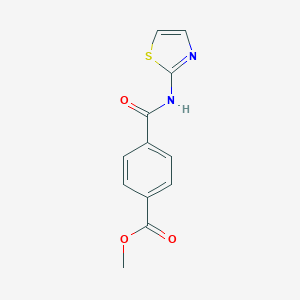![molecular formula C19H18N2O4S2 B250528 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that can selectively block epithelial sodium channels (ENaC) in the kidney and lung. ENaC plays a crucial role in regulating sodium and fluid balance in the body, and its dysfunction is associated with several diseases such as hypertension, cystic fibrosis, and pulmonary edema. Therefore, ESI-09 has attracted significant attention as a potential therapeutic agent for these disorders.
Mécanisme D'action
ENaC is a heterotrimeric ion channel composed of three subunits: α, β, and γ. ENaC is primarily expressed in the apical membrane of renal and lung epithelial cells and plays a crucial role in sodium and fluid transport. ENaC is regulated by several factors, including aldosterone, vasopressin, and shear stress. N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can selectively block the α-subunit of ENaC, leading to a decrease in sodium transport and fluid absorption. The mechanism of action of this compound involves binding to a hydrophobic pocket in the extracellular domain of the α-subunit, which is essential for channel gating.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including a decrease in sodium transport and fluid absorption in renal and lung epithelial cells, a reduction in blood pressure in hypertensive rats, an improvement in lung function in animal models of cystic fibrosis and acute lung injury, and anti-inflammatory and anti-fibrotic effects in the lung. Moreover, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the α-subunit of ENaC, which allows for precise modulation of sodium and fluid transport in renal and lung epithelial cells. Another advantage is its low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations is its low yield and purity, which can affect the reproducibility of experiments. Moreover, this compound has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several potential future directions, including the development of more potent and selective ENaC inhibitors, the investigation of the role of ENaC in other diseases such as pulmonary hypertension and acute kidney injury, and the optimization of this compound for clinical use. Moreover, the combination of this compound with other therapeutic agents such as diuretics and anti-inflammatory drugs may enhance its therapeutic efficacy. Finally, the use of this compound as a tool for studying the physiological and pathological roles of ENaC in various tissues and organs may provide valuable insights into the pathogenesis and treatment of ENaC-related disorders.
Méthodes De Synthèse
The synthesis of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, followed by the reaction of the latter with 4-fluoro-1-nitrobenzene to yield N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction with 2-thiophenecarboxylic acid chloride to form this compound. The yield of this compound is around 30%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in various scientific fields, including physiology, pharmacology, and biochemistry. In vitro studies have shown that this compound can selectively block ENaC in renal and lung epithelial cells, leading to a decrease in sodium transport and fluid absorption. In vivo studies have demonstrated that this compound can reduce blood pressure in hypertensive rats and improve lung function in animal models of cystic fibrosis and acute lung injury. Moreover, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in the lung, suggesting its potential as a therapeutic agent for pulmonary fibrosis.
Propriétés
Formule moléculaire |
C19H18N2O4S2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22) |
Clé InChI |
CLDSOTXNBDWFOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
